Cas no 4338-06-1 (1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrophenyl-substituted pyrroledione derivative with applications in organic synthesis and pharmaceutical research. Its structure features an electron-withdrawing nitro group attached to a phenyl ring, enhancing reactivity in nucleophilic substitution and cycloaddition reactions. The compound's pyrroledione core provides a versatile scaffold for constructing heterocyclic systems. It is particularly useful as an intermediate in the synthesis of bioactive molecules, owing to its ability to participate in Michael additions and Diels-Alder reactions. The nitro group further facilitates reduction to amino derivatives, expanding its utility in medicinal chemistry. This compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione structure
4338-06-1 structure
Product name:1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:4338-06-1
MF:C10H6N2O4
Molecular Weight:218.1656
MDL:MFCD00022576
CID:330771
PubChem ID:87573951

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2,5-dione,1-(4-nitrophenyl)-
    • N-(4-Nitrophenyl)maleimide
    • 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione
    • 1-(4-nitrophenyl)pyrrole-2,5-dione
    • 1-(4-nitrophenyl)-pyrrole-2,5-dione
    • Maleimide, N-(p-nitrophenyl)-
    • 1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • (4-NITROPHENYL) MALEIMIDE
    • 1-(4-Nitro-phenyl)pyrrole-2,5-dione
    • 1-(4-nitrophenyl)azoline-2,5-dione
    • NSC55656
    • zlchem 1010
    • n-p-nitrophenylmaleimide
    • ZLD0476
    • CVKDEEISKBRPEQ-
    • CVKDEEISKBRPEQ-UHFFFAOYSA-N
    • ZX
    • AKOS000295970
    • D91755
    • DTXSID20284901
    • NSC-39726
    • 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione #
    • SCHEMBL2859550
    • N0638
    • NSC-55656
    • SS-4724
    • 4338-06-1
    • FT-0605763
    • EN300-79019
    • MFCD00022576
    • SCHEMBL14380466
    • NSC39726
    • BB 0218567
    • NSC 39726; NSC 55656; p-Nitrophenylmaleimide
    • STK038108
    • 1H-Pyrrole-2,5-dione, 1-(4-nitrophenyl)-
    • BBL009146
    • ALBB-017490
    • DB-018621
    • DTXCID30236052
    • 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • MDL: MFCD00022576
    • インチ: 1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H
    • InChIKey: CVKDEEISKBRPEQ-UHFFFAOYSA-N
    • SMILES: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 218.03300
  • 同位素质量: 218.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 346
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 83.2

じっけんとくせい

  • Color/Form: 自信がない
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 169.0 to 172.0 deg-C
  • Boiling Point: 418.5±28.0 °C at 760 mmHg
  • フラッシュポイント: 206.9±24.0 °C
  • Refractive Index: 1.666
  • PSA: 83.20000
  • LogP: 1.61240
  • じょうきあつ: 0.0±1.0 mmHg at 25°C
  • Solubility: 自信がない

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Security Information

  • Signal Word:warning
  • 危害声明: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 22
  • セキュリティの説明: S23-S36/37/39
  • 危険物標識: Xi
  • Risk Phrases:R22
  • HazardClass:IRRITANT
  • 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
SS-4724-1MG
1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
4338-06-1 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
SS-4724-20MG
1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
4338-06-1 >97%
20mg
£76.00 2023-04-19
Enamine
EN300-79019-0.05g
1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
4338-06-1 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-79019-0.1g
1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
4338-06-1 95.0%
0.1g
$19.0 2025-03-21
TRC
N926553-10mg
1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
4338-06-1
10mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
D748870-5g
N-(4-NITROPHENYL)MALEIMIDE
4338-06-1 98.0%
5g
$145 2024-06-07
abcr
AB139494-5 g
N-(4-Nitrophenyl)maleimide, 96%; .
4338-06-1 96%
5 g
€150.70 2023-07-20
eNovation Chemicals LLC
D748870-250mg
N-(4-NITROPHENYL)MALEIMIDE
4338-06-1 98.0%
250mg
$60 2024-06-07
A2B Chem LLC
AB76531-250mg
N-(4-Nitrophenyl)maleimide
4338-06-1 98%
250mg
$52.00 2024-04-20
eNovation Chemicals LLC
D748870-25g
N-(4-NITROPHENYL)MALEIMIDE
4338-06-1 98.0%
25g
$470 2025-02-28

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

  • 1. Investigation of arene–arene interaction in stereoselective MCPBA epoxidation
    Keiki Kishikawa,Mamoru Naruse,Shigeo Kohmoto,Makoto Yamamoto,Kentaro Yamaguchi J. Chem. Soc. Perkin Trans. 1 2001 462

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報

Introduction to 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 4338-06-1)

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a significant compound in the field of pharmaceutical chemistry and medicinal biology, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the pyrrole dione class, which has garnered considerable attention due to its versatile applications in drug discovery and synthetic chemistry. The presence of both a nitro group and a pyrrole ring system imparts distinct reactivity and biological potential, making it a valuable scaffold for developing novel therapeutic agents.

The chemical structure of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione consists of a pyrrole ring fused with a dione moiety, further substituted with a 4-nitrophenyl group at the C1 position. This arrangement contributes to its stability and reactivity under various chemical conditions, enabling diverse synthetic pathways for derivatization. The nitro group not only enhances the compound's electrophilicity but also influences its electronic properties, making it a promising candidate for interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrrole derivatives, particularly those incorporating dione functionalities. These compounds have shown promise in various preclinical studies as potential inhibitors of key enzymes and receptors involved in inflammatory diseases, cancer, and neurodegenerative disorders. The 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione structure has been investigated for its ability to modulate biological pathways by acting as a competitive antagonist or substrate mimic.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with pathological conditions. Studies have demonstrated that pyrrole-based inhibitors can effectively target specific kinases by binding to their active sites. The nitro group in 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione enhances its interaction with the heme groups of certain enzymes, improving binding affinity and efficacy.

Furthermore, the dione moiety contributes to the compound's ability to undergo redox reactions, which is particularly relevant in therapeutic contexts where oxidative stress plays a role in disease progression. This property makes 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione a candidate for developing antioxidants or prodrugs that can release active species under pathological conditions.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been performed using 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione as a lead compound to identify optimal binding interactions with target proteins. These studies have revealed promising binding affinities with enzymes such as COX-2 and certain tyrosine kinases, suggesting its utility in treating inflammation and cancer.

The synthesis of 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves multi-step organic reactions that highlight the compound's synthetic versatility. The introduction of the nitro group at the phenyl ring can be achieved through nitration or metal-catalyzed coupling reactions. Subsequent functionalization of the pyrrole ring through cyclization or condensation reactions allows for further diversification of the scaffold. These synthetic strategies have been optimized to ensure high yields and purity, making the compound accessible for downstream applications.

In conclusion,1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 4338-06-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features enable diverse biological activities and synthetic modifications, positioning it as a valuable tool for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications for pyrrole derivatives,this compound is likely to remain at the forefront of medicinal chemistry innovation.

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